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Compound of Interest

Compound Name: Atr-IN-29

Cat. No.: B12391179 Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the use of ATR-IN-29, a potent and selective inhibitor of the

Ataxia Telangiectasia and Rad3-related (ATR) kinase, for studying replication stress.

Introduction
Replication stress, characterized by the slowing or stalling of replication forks, is a significant

source of genomic instability and a hallmark of many cancer cells.[1][2] The ATR kinase is a

master regulator of the cellular response to replication stress.[1][3][4] Upon activation at sites of

stalled replication forks, ATR orchestrates a complex signaling network to stabilize these forks,

arrest the cell cycle, and promote DNA repair.[2][3][4] Inhibition of ATR, therefore, presents a

key strategy to exploit the inherent replication stress in cancer cells, leading to synthetic

lethality. ATR-IN-29 is a valuable chemical probe for elucidating the fundamental mechanisms

of the replication stress response and for validating ATR as a therapeutic target.

Mechanism of Action
ATR-IN-29 selectively inhibits the kinase activity of ATR. In response to replication stress, ATR

is recruited to single-stranded DNA (ssDNA) coated with Replication Protein A (RPA) at stalled

replication forks.[4][5] Once activated, ATR phosphorylates a multitude of downstream targets,

most notably the checkpoint kinase 1 (CHK1).[5][6][7] This initiates a signaling cascade that

leads to cell cycle arrest in the S and G2 phases, prevents the firing of new replication origins,

and stabilizes the stalled forks to allow for repair.[2][8][9][10]
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By inhibiting ATR, ATR-IN-29 prevents the phosphorylation of CHK1 and other downstream

substrates.[6][7] This leads to:

Abrogation of the S and G2/M checkpoints, forcing cells with damaged DNA to prematurely

enter mitosis.[8][9][11]

Increased firing of dormant replication origins, leading to an accumulation of ssDNA and

exhaustion of the RPA pool.[10][12][13]

Collapse of stalled replication forks, resulting in the formation of DNA double-strand breaks

(DSBs).[8][9][10]

Enhanced genomic instability and ultimately, cell death, particularly in cells with high levels of

endogenous replication stress.[8][9][14]

Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative parameters for potent ATR inhibitors, which

can be used as a starting point for designing experiments with ATR-IN-29. Note that optimal

concentrations and treatment times should be empirically determined for each cell line and

experimental system.
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Parameter Value Range Cell Lines/Context Reference

IC50 (Cell Viability) 10 - 500 nM

Various cancer cell

lines (e.g., HeLa,

U2OS, MCF7, HT29)

[15][16][17][18][19]

Effective

Concentration (CHK1

Phosphorylation

Inhibition)

100 nM - 1 µM HeLa, U2OS [6][20][21]

Treatment Duration

(Checkpoint

Abrogation)

1 - 24 hours HeLa, U2OS [11][22]

Treatment Duration

(Induction of γH2AX)
6 - 48 hours

Various cancer cell

lines
[23]
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Caption: ATR signaling pathway in response to replication stress and its inhibition by ATR-IN-
29.
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Caption: General experimental workflow for studying replication stress using ATR-IN-29.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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